![molecular formula C40H28N2O2S3 B14184203 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole CAS No. 840531-14-8](/img/structure/B14184203.png)
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of thiophene and benzothiadiazole units in its structure contributes to its electronic properties, making it suitable for use in organic electronics and optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-(benzyloxy)phenylthiophene and 2,1,3-benzothiadiazole derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. This step involves the reaction of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base.
Final Assembly: The final step involves the assembly of the intermediate compounds to form the target compound, this compound. This step may require additional purification and characterization to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or thiophene rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; reactions may require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: Its unique electronic properties make it suitable for use in photovoltaic devices, where it can act as an electron donor or acceptor material.
Sensing Applications: The compound can be used in chemical sensors for detecting various analytes, including gases and organic compounds.
Biological Research:
Wirkmechanismus
The mechanism of action of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole is primarily related to its electronic properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and π-π stacking interactions. These interactions can influence the behavior of the compound in different applications, such as in organic electronics and sensing devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound has similar structural features but different functional groups, which can affect its electronic properties and applications.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-2,1,3-benzothiadiazole: Another benzothiadiazole derivative with different substituents, used in organic electronics and photovoltaic devices.
Uniqueness
The uniqueness of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole lies in its specific combination of functional groups and structural features. The presence of benzyloxyphenyl and thiophene units, along with the benzothiadiazole core, imparts distinct electronic properties that make it suitable for a wide range of applications in organic electronics, sensing, and biological research.
Eigenschaften
CAS-Nummer |
840531-14-8 |
|---|---|
Molekularformel |
C40H28N2O2S3 |
Molekulargewicht |
664.9 g/mol |
IUPAC-Name |
4,7-bis[5-(3-phenylmethoxyphenyl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C40H28N2O2S3/c1-3-9-27(10-4-1)25-43-31-15-7-13-29(23-31)35-19-21-37(45-35)33-17-18-34(40-39(33)41-47-42-40)38-22-20-36(46-38)30-14-8-16-32(24-30)44-26-28-11-5-2-6-12-28/h1-24H,25-26H2 |
InChI-Schlüssel |
VHMOWKAMXZNROO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C6=CC=C(S6)C7=CC(=CC=C7)OCC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


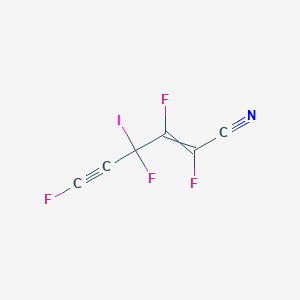
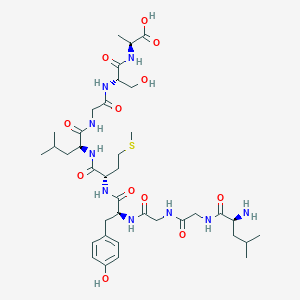
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
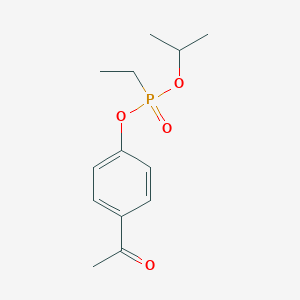
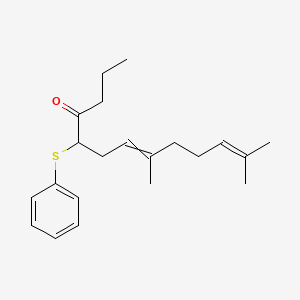
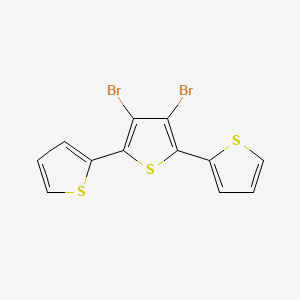

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)



